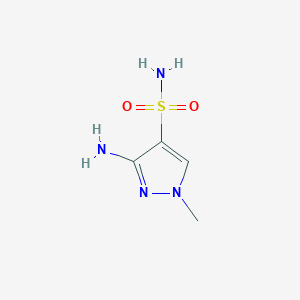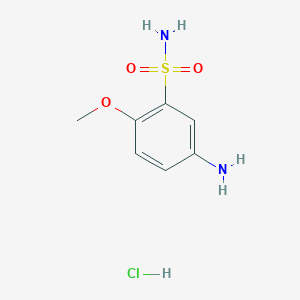
5-(2-Fluorophenyl)picolinic acid
Overview
Description
5-(2-Fluorophenyl)picolinic acid is a chemical compound with the CAS Number: 1158763-56-4. It has a molecular weight of 217.2 and its IUPAC name is 5-(2-fluorophenyl)-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of 5-(2-Fluorophenyl)picolinic acid is characterized by the presence of a fluorophenyl group attached to a picolinic acid moiety. The InChI code for this compound is 1S/C12H8FNO2/c13-10-4-2-1-3-9(10)8-5-6-11(12(15)16)14-7-8/h1-7H,(H,15,16) .Scientific Research Applications
Photocatalytic Activity and Coordination Compounds
Research indicates that compounds related to 5-(2-Fluorophenyl)picolinic acid, such as 5-(3,4-dicarboxylphenyl)picolinic acid (H3dppa), have been utilized in crystal engineering to develop coordination compounds with metals like Mn, Ni, Cu, and Zn. These compounds exhibit various structural types and are investigated for their magnetic properties and photocatalytic activity, particularly in the degradation of methylene blue, suggesting potential environmental applications (Gu et al., 2017).
Synthesis and Structure of Complexes
Reactions involving picolinic acid derivatives, like 5-(2-Fluorophenyl)picolinic acid, have led to the synthesis of novel hexa- or pentacoordinate complexes. Studies on these complexes provide insights into their stability and structural properties, contributing to a better understanding of coordination chemistry (VoronkovMikhail et al., 2011).
Herbicide Development
The compound has been involved in the synthesis of novel fluoropicolinate herbicides. Techniques involving cascade cyclization have been refined to synthesize fluoropicolinates, demonstrating its role in the development of agricultural chemicals and potential herbicides (Johnson et al., 2015).
Optoelectronic Properties in Polymer Devices
5-(2-Fluorophenyl)picolinic acid derivatives have been utilized in synthesizing complexes with iridium, exhibiting promising optoelectronic properties. These properties are harnessed in polymer light-emitting devices, showcasing the compound's application in the field of material science and electronics (Xiao et al., 2009).
Safety And Hazards
properties
IUPAC Name |
5-(2-fluorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-4-2-1-3-9(10)8-5-6-11(12(15)16)14-7-8/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCBXJDDFWXTNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673418 | |
| Record name | 5-(2-Fluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)picolinic acid | |
CAS RN |
1158763-56-4 | |
| Record name | 5-(2-Fluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Thiophen-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1439535.png)
![{4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]phenyl}methanamine hydrochloride](/img/structure/B1439536.png)
![6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B1439537.png)





![(7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B1439545.png)

![3-(2-Azabicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B1439547.png)
![3-[1-(Dimethylamino)ethyl]benzaldehyde](/img/structure/B1439553.png)

![[3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B1439557.png)